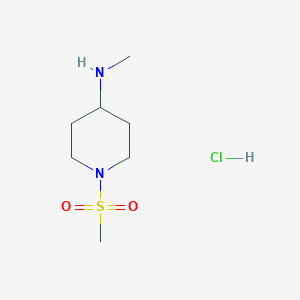

N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple nomenclatural designations reflecting its structural complexity. The compound is systematically known by its International Union of Pure and Applied Chemistry name as N-methyl-1-methylsulfonylpiperidin-4-amine hydrochloride, while alternative nomenclature includes 4-(methylamino)-1-(methylsulfonyl)piperidine hydrochloride and N-methyl-1-(methylsulphonyl)piperidin-4-amine hydrochloride. The Chemical Abstracts Service has assigned the registry number 1384565-00-7 to the hydrochloride salt form, distinguishing it from the free base compound which carries the registry number 438585-61-6. This systematic approach to nomenclature ensures precise identification within chemical databases and facilitates accurate communication among researchers working with this compound.

The molecular formula of this compound is documented as C7H17ClN2O2S, reflecting the addition of hydrogen chloride to the parent amine compound. The free base form, prior to salt formation, exhibits the molecular formula C7H16N2O2S with a molecular weight of 192.277 daltons. Upon formation of the hydrochloride salt, the molecular weight increases to 228.74 daltons, accounting for the incorporated hydrogen chloride moiety. The Simplified Molecular Input Line Entry System notation for the free base compound is represented as CS(=O)(=O)N1CCC(NC)CC1, providing a standardized method for computational representation and database searching.

Table 1: Chemical Identity Parameters

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H16N2O2S | C7H17ClN2O2S |

| Molecular Weight | 192.277 g/mol | 228.74 g/mol |

| Chemical Abstracts Service Number | 438585-61-6 | 1384565-00-7 |

| MDL Number | MFCD08061933 | - |

The compound demonstrates specific stereochemical properties due to the presence of the substituted piperidine ring system. The methylsulfonyl group attached to the nitrogen at position 1 of the piperidine ring creates a definitive spatial arrangement, while the methylamino substituent at position 4 contributes additional complexity to the three-dimensional structure. This spatial arrangement significantly influences the compound's chemical reactivity patterns and potential biological interactions, making precise structural characterization essential for understanding its behavior in various chemical and biological systems.

Historical Development and Discovery Context

The development of this compound emerged within the broader historical context of piperidine derivative research, which has been a cornerstone of pharmaceutical chemistry for several decades. Piperidine compounds have demonstrated exceptional versatility as building blocks in drug development, with their six-membered ring structure providing a stable foundation for various functional group modifications. The systematic exploration of piperidine derivatives gained momentum as researchers recognized their potential for creating compounds with diverse biological activities, ranging from central nervous system effects to antimicrobial properties.

The specific methylsulfonyl substitution pattern observed in N-methyl-1-(methylsulfonyl)piperidin-4-amine represents an evolution in the understanding of how sulfonamide groups can modulate the biological activity of heterocyclic compounds. Research into sulfonamide-containing piperidines has revealed that the methylsulfonyl moiety can significantly enhance binding affinity to various biological targets while also improving the compound's pharmacological properties. This recognition led to increased interest in developing synthetic methodologies for introducing methylsulfonyl groups into piperidine scaffolds, ultimately resulting in the discovery and characterization of compounds like N-methyl-1-(methylsulfonyl)piperidin-4-amine.

The compound's emergence as a research target was further influenced by advances in organic synthesis techniques that enabled the precise introduction of multiple functional groups onto the piperidine ring system. Modern synthetic approaches have made it possible to selectively functionalize specific positions on the piperidine ring, allowing for the systematic exploration of structure-activity relationships. The development of this compound exemplifies this synthetic evolution, representing a compound where both the methylsulfonyl and methylamino groups have been strategically positioned to optimize potential biological interactions while maintaining chemical stability.

Contemporary research efforts have focused on understanding the compound's potential applications in medicinal chemistry, particularly its role as an intermediate in the synthesis of more complex pharmaceutical molecules. The availability of the compound through specialized chemical suppliers has facilitated broader research access, enabling investigators to explore its properties and potential applications across various therapeutic areas. This accessibility has contributed to an expanding body of research examining the compound's chemical behavior, synthetic utility, and potential biological activities.

Structural Classification Within Piperidine Derivatives

This compound occupies a distinctive position within the extensive family of piperidine derivatives, characterized by its dual functional group substitution pattern and specific stereochemical arrangements. The compound belongs to the broader classification of aminopiperidines, which represent a significant subset of heterocyclic compounds containing both the six-membered piperidine ring and amino functional groups. This classification encompasses numerous pharmaceutically relevant compounds, including several approved medications that demonstrate the therapeutic potential of properly substituted piperidine scaffolds.

The presence of the methylsulfonyl group at the nitrogen position classifies this compound within the sulfonamide-containing piperidines, a category that has shown particular promise in medicinal chemistry applications. Sulfonamide groups are known to confer specific biological properties, including enhanced binding interactions with protein targets and improved pharmacological characteristics. The methylsulfonyl substitution pattern specifically creates a compound that exhibits distinct chemical properties compared to other sulfonamide variants, including unique reactivity patterns and stability characteristics that influence its utility in synthetic applications.

Table 2: Structural Classification Hierarchy

| Classification Level | Category | Defining Features |

|---|---|---|

| Heterocycle | Piperidine | Six-membered nitrogen-containing ring |

| Functional Group | Aminopiperidine | Primary or secondary amine substituent |

| Substitution | Sulfonamide | Methylsulfonyl group at N-1 position |

| Specific Type | N-methylated | Secondary amine at C-4 position |

The compound's structural features place it among the more complex piperidine derivatives, with multiple sites of potential chemical modification and biological interaction. The methylamino group at position 4 creates a secondary amine functionality that can participate in hydrogen bonding interactions and serve as a site for further chemical derivatization. This structural characteristic distinguishes the compound from simpler piperidine derivatives and provides additional opportunities for molecular recognition and binding interactions with biological targets.

Within the context of pharmaceutical chemistry, this compound represents an example of rationally designed molecular architecture that combines multiple pharmacophoric elements. The piperidine ring provides conformational flexibility and serves as a scaffold for positioning functional groups in three-dimensional space, while the methylsulfonyl and methylamino substituents contribute specific binding interactions and chemical properties. This combination of structural elements creates a compound that exemplifies modern approaches to drug design, where multiple functional groups are strategically positioned to optimize both chemical and biological properties.

Properties

IUPAC Name |

N-methyl-1-methylsulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-8-7-3-5-9(6-4-7)12(2,10)11;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSPHTWJGGSISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available.

N-Methylation: The piperidine is first methylated using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonylation: The N-methylated piperidine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted derivatives with different functional groups replacing the methylsulfonyl group.

Scientific Research Applications

Industrial Production

In industrial settings, large-scale batch reactions or continuous flow reactors are employed to optimize yield and purity.

Organic Synthesis

N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Biological Research

The compound is under investigation for its potential biological activities, particularly its interactions with various biomolecules:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural characteristics suggest potential interactions with receptors, making it a candidate for pharmacological studies.

Medicinal Chemistry

The compound's unique properties position it as a valuable building block for drug development. Its ability to modulate enzyme activity and receptor interactions could lead to therapeutic applications in treating various diseases.

Case Studies and Research Findings

- Biological Activity Studies : A study explored the enzyme inhibition properties of this compound, demonstrating its potential to modulate key metabolic pathways.

- Drug Development : Research highlighted its role as a scaffold in synthesizing novel therapeutic agents targeting specific diseases, including cancer.

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarity Scores

The table below highlights structurally related compounds and their similarity scores based on CAS registry data and molecular frameworks:

| Compound Name | CAS No. | Similarity Score | Key Features |

|---|---|---|---|

| N-Methyl-1-(methylsulfonyl)piperidin-4-amine HCl | 651057-01-1 | Reference | Methylsulfonyl at 1-position; methylamine at 4-position; hydrochloride salt. |

| 4-Amino-1-(methylsulfonyl)piperidine | 402927-97-3 | 0.65–0.58 | Lacks N-methyl group; free amine at 4-position. |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 70724-74-2 | 0.96 | Methylsulfonamide at 1-position; methylamine at 4-position (no HCl salt). |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | 0.63 | tert-Butyl carbamate protecting group at 4-position; no sulfonyl group. |

| (1-(Methylsulfonyl)piperidin-4-yl)methanamine HCl | [Not provided] | High similarity | Additional methylene (-CH₂-) spacer between amine and piperidine ring. |

Notes:

- The hydrochloride salt form (651057-01-1) increases aqueous solubility compared to free bases like 70724-74-2 .

- Carbamate-protected analogs (e.g., 73874-95-0) are often used as intermediates, requiring deprotection for bioactivity .

Physical Properties

- Melting Points: The hydrochloride salt (651057-01-1) likely has a higher melting point (>200°C) compared to non-ionic analogs like 402927-97-3 (estimated ~150°C) due to ionic lattice stability .

- Solubility: Hydrochloride salts exhibit superior water solubility, critical for pharmaceutical formulations. Non-salt analogs (e.g., 70724-74-2) are more lipophilic .

Biological Activity

N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound characterized by its unique structural features, including a piperidine ring with a methylsulfonyl group and an amine. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₇H₁₇ClN₂O₂S

- Molecular Weight : 192.28 g/mol

The presence of the methylsulfonyl group is significant as it may enhance the compound's binding affinity and selectivity towards various biological targets, including enzymes and receptors.

This compound interacts with specific molecular targets, modulating their activity. The mechanism of action involves:

- Binding to Enzymes/Receptors : The compound can act as a ligand, influencing the function of enzymes or receptors involved in various biological pathways.

- Influence of Methylsulfonyl Group : This group can affect the compound's pharmacokinetics and pharmacodynamics, potentially leading to enhanced therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the piperidine moiety demonstrate antimicrobial properties. For instance, novel thiazolidinones synthesized with this compound exhibited significant antibacterial effects against various pathogens .

- CNS Activity : The compound has been explored for its potential as a central nervous system (CNS) agent, particularly in the context of drug discovery for conditions like glioma .

- Inhibition of Inflammatory Pathways : The compound's structural features suggest it may inhibit pathways related to inflammation, such as the NLRP3 inflammasome, which is critical in various inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on synthesizing novel thiazolidinones containing the piperidine moiety demonstrated that these compounds exhibited notable antimicrobial activity against several bacterial strains. The results indicated that modifications to the piperidine structure could enhance efficacy, highlighting the importance of structural optimization in drug design.

Case Study: CNS Penetration

Research aimed at developing CNS-penetrant inhibitors for glioma treatment has identified compounds similar to this compound as potential candidates. These studies emphasize the need for further exploration into the pharmacological properties and therapeutic applications of this compound in neuro-oncology .

Comparison with Similar Compounds

This compound can be compared to other related compounds, highlighting its unique features:

| Compound Name | Key Features |

|---|---|

| 1-(Methylsulfonyl)piperidin-4-amine | Lacks N-methyl substitution |

| N-Methyl-4-piperidone | Shares piperidine core but without methylsulfonyl group |

| 1-(Methylsulfonyl)piperidine-4-carbaldehyde | Similar structure but different functional groups |

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the piperidine sulfonyl intermediate via nucleophilic substitution of a methylsulfonyl group onto a piperidine scaffold under alkaline conditions .

- Step 2 : Introduction of the methylamine group using reductive amination or alkylation, followed by HCl treatment to form the hydrochloride salt .

- Optimization : Adjust reaction temperature (e.g., 30–40°C for hydrogenation steps ), catalyst load (e.g., palladium on carbon for hydrogenation ), and stoichiometric ratios. Monitor progress via TLC or HPLC to identify incomplete reactions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for piperidine ring protons and methylsulfonyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass 214.0464 g/mol for the free base ).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98% recommended for biological assays ).

- Elemental Analysis : Verify chloride content in the hydrochloride salt .

Q. How should researchers handle solubility challenges during in vitro assays?

- Solubility Data : The hydrochloride salt is water-soluble (e.g., 9 mg/mL in H₂O ). For organic solvents, use DMSO or ethanol with sonication.

- Buffer Compatibility : Test stability in PBS (pH 7.4) and adjust pH if precipitation occurs.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Analog Synthesis : Modify the methylsulfonyl group (e.g., replace with ethylsulfonyl or aryl sulfonamides) and compare bioactivity .

- Target Binding Assays : Use radioligand displacement or SPR to measure affinity for receptors/enzymes (e.g., serotonin or dopamine receptors ).

- Computational Modeling : Perform docking studies with targets like GPCRs to rationalize SAR trends .

Q. What strategies are recommended for resolving contradictory data in metabolic stability assays?

- Orthogonal Assays : Combine LC-MS/MS for metabolite identification with microsomal stability tests (human/rodent liver microsomes).

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways .

- pH-Dependent Studies : Assess stability under varying pH conditions (e.g., simulated gastric fluid) .

Q. How can impurities be identified and quantified during scale-up synthesis?

- Impurity Profiling : Use HPLC-MS to detect by-products (e.g., des-methyl analogs or sulfone oxidation products) .

- Reference Standards : Compare retention times with known impurities (e.g., aniline hydrochloride derivatives ).

- Process Controls : Optimize reaction quenching and purification (e.g., recrystallization from ethanol/water ).

Q. What experimental designs are suitable for evaluating toxicity in preclinical models?

- Acute Toxicity : Dose escalation in rodents (OECD 423 guidelines) with endpoints like LD₅₀ and organ histopathology .

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- Cardiotoxicity : Patch-clamp assays to assess hERG channel inhibition .

Key Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (temperature, catalyst batch) to ensure consistency .

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm structural assignments .

- Contradiction Resolution : Replicate experiments under controlled conditions (e.g., humidity, light exposure) to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.